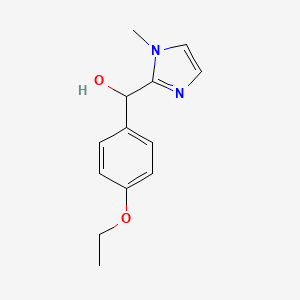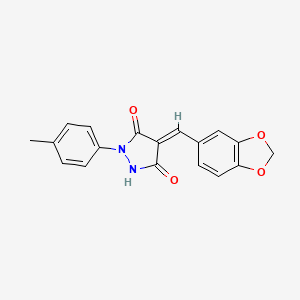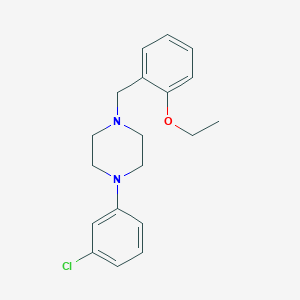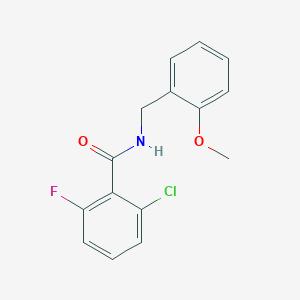
(4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the imidazole ring in the structure of this compound makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. This modulation leads to the inhibition of the release of pro-inflammatory cytokines, resulting in the reduction of inflammation and pain.
Biochemical and physiological effects:
The biochemical and physiological effects of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol have been studied extensively. It has been found to have a high affinity for the GABA receptor, which is involved in the regulation of neuronal activity. This interaction leads to the enhancement of GABAergic transmission, resulting in the reduction of seizures and the promotion of sedation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol in lab experiments include its high potency and selectivity for certain receptors, as well as its relatively low toxicity. However, its limitations include its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol. These include:
1. Further investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential applications in the treatment of other medical conditions, such as epilepsy and anxiety disorders.
4. Investigation of the mechanism of action of the compound to gain a better understanding of its pharmacological effects.
Conclusion:
In conclusion, (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol is a promising compound with potential applications in medicinal chemistry. Its pharmacological properties, such as its anticonvulsant, anti-inflammatory, and analgesic effects, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various medical conditions.
Méthodes De Synthèse
The synthesis of (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 4-ethoxybenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product, which can be purified by column chromatography.
Applications De Recherche Scientifique
The (4-ethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities including anticonvulsant, anti-inflammatory, and analgesic properties. Furthermore, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-11-6-4-10(5-7-11)12(16)13-14-8-9-15(13)2/h4-9,12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISVLFOVHAKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=NC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)
![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)

